![molecular formula C13H10F3N5OS B13368159 N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13368159.png)
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide
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Overview
Description
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a triazole ring and a thiadiazole ring, both of which are known for their significant pharmacological activities. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method is efficient and yields the desired compound in good quantities. The reaction conditions usually involve refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production of this compound may involve multi-step reactions starting from readily available raw materials. The process includes esterification of substituted benzoic acids, followed by treatment with hydrazine hydrate in anhydrous ethanol to form acid hydrazides. These intermediates are then subjected to cyclocondensation reactions to form the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, disrupt membrane integrity, and interfere with cellular signaling pathways. These actions result in its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Fluorinated triazoles: These compounds also contain a trifluoromethyl group and are known for their broad-spectrum pharmaceutical activities.
Chalcone derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: These compounds have been studied for their antifungal activities and mechanism of action.
Uniqueness
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide stands out due to its unique combination of a triazole ring, a thiadiazole ring, and a trifluoromethyl group. This unique structure imparts enhanced chemical stability, bioactivity, and pharmacological properties, making it a valuable compound for various scientific research applications .
Biological Activity
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trifluoromethyl group and a triazole-thiadiazole moiety. The molecular formula is C12H10F3N5S with a molecular weight of approximately 335.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability.
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazole can possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- HCT116 (Colon Cancer) : Compounds exhibited GI50 values ranging from 0.74 to 10.0 μg/mL .
- H460 (Lung Cancer) : Notable inhibition was observed with certain derivatives .
- MCF-7 (Breast Cancer) : Antiproliferative activity was reported in studies focusing on structural analogs .
Antimicrobial Activity
The 1,2,4-thiadiazole scaffold is associated with a broad spectrum of antimicrobial activities. Studies indicate that this class of compounds can effectively inhibit the growth of bacteria and fungi. For example:
- Antibacterial : Compounds derived from thiadiazole have shown efficacy against various strains of bacteria .
- Antifungal : Similar derivatives have been tested for antifungal properties with promising results .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit other biological activities:
- Antiinflammatory : Thiadiazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Anticonvulsant : Some structural analogs have been evaluated for their potential in seizure control with favorable outcomes reported in animal models .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways pertinent to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of thiadiazole derivatives:
Properties
Molecular Formula |
C13H10F3N5OS |
---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]propanamide |
InChI |
InChI=1S/C13H10F3N5OS/c1-2-9(22)17-8-5-3-7(4-6-8)10-20-21-11(13(14,15)16)18-19-12(21)23-10/h3-6H,2H2,1H3,(H,17,22) |
InChI Key |
ZUGLVOLRLWZGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
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